
4-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 4th position and a piperidin-3-yl group at the 2nd position of the isoindolinone ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a nucleophilic substitution reaction using a piperidine derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone ring, potentially converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindolinone derivatives.
Applications De Recherche Scientifique
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The piperidin-3-yl group contributes to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: The free base form of the compound.
4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one: The racemic mixture without the ®-configuration.
2-(Piperidin-3-yl)isoindolin-1-one: Lacks the fluorine atom.
Uniqueness
®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to its specific stereochemistry (R-configuration), which can result in different biological activities and properties compared to its racemic or non-fluorinated counterparts. The presence of the fluorine atom also enhances its chemical stability and binding interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClFN2O |
|---|---|
Poids moléculaire |
270.73 g/mol |
Nom IUPAC |
4-fluoro-2-piperidin-3-yl-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H |
Clé InChI |
QCXMUNXJNDJBFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


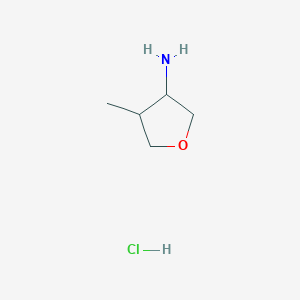
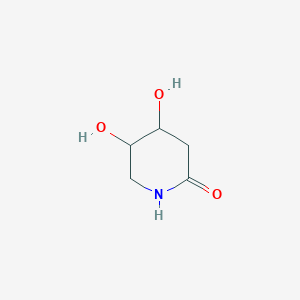

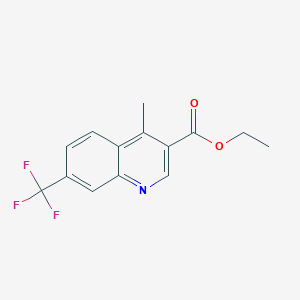
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14797319.png)
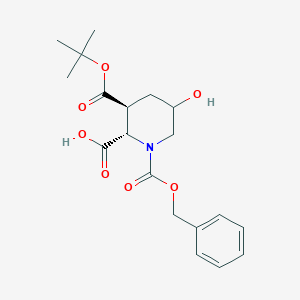
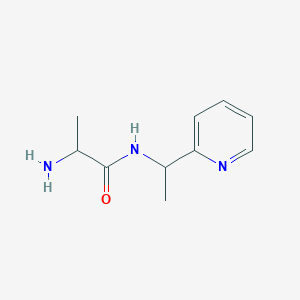
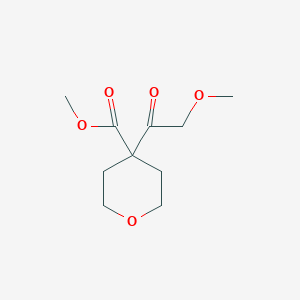

![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)
